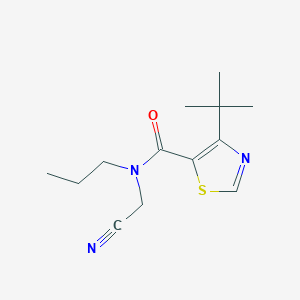
4-tert-butyl-N-(cyanomethyl)-N-propyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(cyanomethyl)-N-propyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTES and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mechanism of Action
BPTES selectively inhibits glutaminase by binding to its active site. Glutaminase plays a crucial role in the conversion of glutamine to glutamate, which is then used in various metabolic pathways. By inhibiting glutaminase, BPTES reduces the availability of glutamate and other metabolites that are essential for cancer cell survival and proliferation. BPTES has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
BPTES has been shown to have significant biochemical and physiological effects. In cancer cells, BPTES reduces the availability of glutamine, which is essential for cancer cell survival and proliferation. BPTES has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. In addition, BPTES has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
BPTES has several advantages for lab experiments. It is a selective inhibitor of glutaminase and can be used to study the role of glutaminase in cancer cell metabolism. BPTES has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, BPTES has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for synthesis. In addition, BPTES has low solubility in water, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of BPTES. One potential direction is the development of BPTES analogs with improved pharmacological properties. Another direction is the study of the role of glutaminase in other diseases, such as neurodegenerative disorders. BPTES has also been shown to have anti-inflammatory effects, and further studies are needed to explore its potential applications in inflammatory diseases. Overall, BPTES has significant potential for scientific research, and further studies are needed to fully understand its mechanism of action and potential applications.
Conclusion:
In conclusion, 4-tert-butyl-N-(cyanomethyl)-N-propyl-1,3-thiazole-5-carboxamide, also known as BPTES, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTES is a selective inhibitor of glutaminase and has been extensively studied for its potential applications in cancer therapy. BPTES has significant biochemical and physiological effects and has several advantages for lab experiments. Further studies are needed to fully understand the mechanism of action and potential applications of BPTES.
Synthesis Methods
The synthesis of BPTES involves the reaction of tert-butylamine, propylamine, and 2-chloro-1,3-thiazole-5-carboxylic acid, followed by the addition of cyanomethyl anion. The final product is obtained by crystallization and purification. The synthesis of BPTES is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
BPTES has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively inhibit glutaminase, which is overexpressed in many cancer cells. By inhibiting glutaminase, BPTES can reduce the availability of glutamine, which is essential for cancer cell survival and proliferation. BPTES has been tested in various cancer cell lines and has shown promising results in reducing cancer cell viability and inducing cell death.
properties
IUPAC Name |
4-tert-butyl-N-(cyanomethyl)-N-propyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-5-7-16(8-6-14)12(17)10-11(13(2,3)4)15-9-18-10/h9H,5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGWWJLKVFTIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=C(N=CS1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

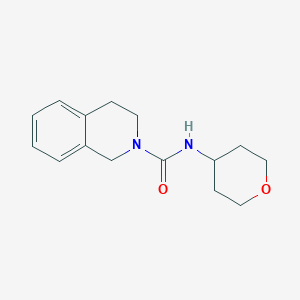
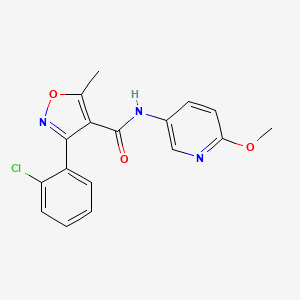
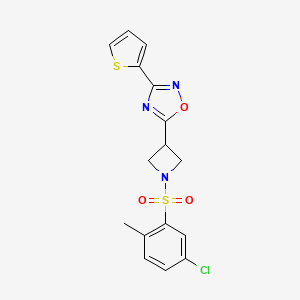
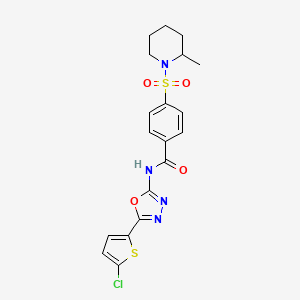
![5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2917437.png)


![4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2917443.png)

![1,3,5-Trimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2917447.png)
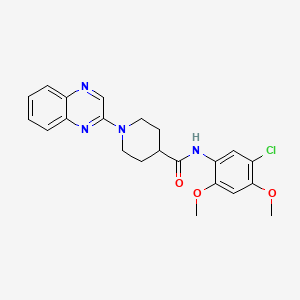
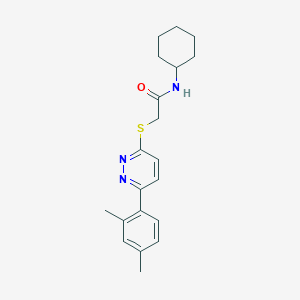
![(Z)-3-(((2,5-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2917452.png)
